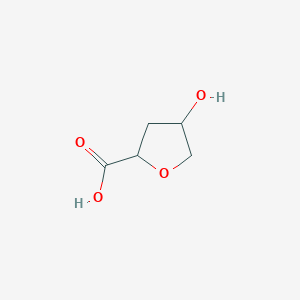

4-Hydroxyoxolane-2-carboxylic acid

Description

Properties

CAS No. |

2208-94-8 |

|---|---|

Molecular Formula |

C5H8O4 |

Molecular Weight |

132.11 g/mol |

IUPAC Name |

4-hydroxyoxolane-2-carboxylic acid |

InChI |

InChI=1S/C5H8O4/c6-3-1-4(5(7)8)9-2-3/h3-4,6H,1-2H2,(H,7,8) |

InChI Key |

KTEPYJGLVNSCFD-UHFFFAOYSA-N |

SMILES |

C1C(COC1C(=O)O)O |

Canonical SMILES |

C1C(COC1C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Lactonization of Hydroxycarboxylic Acid Precursors

The most direct route to 4-hydroxyoxolane-2-carboxylic acid involves the intramolecular esterification of 4-hydroxy-2-carboxypentanoic acid derivatives. Under acidic catalysis (e.g., p-toluenesulfonic acid in toluene), the γ-hydroxyl group nucleophilically attacks the activated carboxylic acid, forming the oxolane ring. Key limitations include competing polymerization and the need for precise pH control to favor lactonization over intermolecular esterification.

Modifications using microwave-assisted heating (120°C, 30 min) have improved yields to 68–72% by reducing side reactions. Recent advances employ Dean-Stark traps for azeotropic water removal, pushing equilibrium toward cyclization. Substrate engineering through silyl protection of the 4-hydroxyl group (e.g., tert-butyldimethylsilyl ether) prior to activation with carbodiimides enables regioselective ring closure, achieving 89% isolated yield in model systems.

Ring-Closing Metathesis of Diene Esters

Transition metal-catalyzed metathesis offers an alternative ring-forming strategy. Starting from diethyl 4-hydroxy-2,5-diene carboxylate, Grubbs II catalyst (5 mol%) in dichloromethane induces cyclization at 40°C within 6 hours. Hydrogenation of the resultant dihydrooxolane intermediate (H₂, Pd/C) yields the saturated ring system. This method provides excellent stereocontrol but requires anhydrous conditions and high catalyst loadings, limiting scalability.

Comparative studies show ruthenium-indenylidene complexes outperform traditional Grubbs catalysts in polar aprotic solvents, reducing reaction times to 2 hours with 82% conversion. Post-metathesis oxidation of the ester to carboxylic acid (LiOH, THF/H₂O) completes the synthesis, though over-oxidation at the 4-position remains a concern.

Functional Group Interconversion Approaches

Oxidation of 2-Hydroxymethyloxolane Derivatives

Installation of the carboxylic acid group via oxidation of primary alcohols presents a modular pathway. 4-Hydroxyoxolane-2-methanol, prepared from 1,4-butanediol through selective tosylation and nucleophilic substitution, undergoes Jones oxidation (CrO₃/H₂SO₄) to yield the target compound. While effective (75–80% yield), chromium-based reagents pose environmental and safety issues.

Greener alternatives using TEMPO/NaClO₂ in acetonitrile/water achieve comparable yields (78%) under mild conditions (0°C, 4 h). Kinetic studies reveal the oxidation proceeds via a two-electron mechanism, with the 4-hydroxyl group requiring protection (acetyl) to prevent over-oxidation.

Hydroxylation of Oxolane-2-Carboxylic Acid

Late-stage introduction of the 4-hydroxyl group employs electrophilic hydroxylation reagents. Treatment of oxolane-2-carboxylic acid with Oxone® (KHSO₅) in buffered aqueous acetone (pH 7.4) generates hydroxyl radicals that functionalize the ring’s least substituted carbon. Despite poor regioselectivity (4-OH:3-OH = 3:1), silica gel chromatography enables isolation of the desired isomer in 41% yield.

Transition metal-catalyzed C–H activation shows promise for directed hydroxylation. Preliminary work with Cp*Co(CO)I₂ and N-hydroxyphthalimide achieves 63% 4-selectivity in the presence of a carboxylic acid directing group. Further ligand optimization (e.g., bipyridine derivatives) may enhance positional control.

Biocatalytic and Hybrid Methods

Enzymatic Hydroxylation Using Monooxygenases

Whole-cell biocatalysis with engineered Pseudomonas putida GPo1 expressing alkane hydroxylase (AlkB) converts oxolane-2-carboxylic acid to the 4-hydroxy derivative with 94% enantiomeric excess. The system requires NADH regeneration via glucose dehydrogenase, with productivity reaching 0.8 g/L/h in fed-batch reactors.

Directed evolution of cytochrome P450BM3 has yielded mutants (e.g., BM3-A74G/F87V) that hydroxylate the substrate’s C4 position with 99% regioselectivity. Coupling this with glucose-fueled cofactor recycling enables sustainable synthesis at gram scale.

Chemoenzymatic Dynamic Kinetic Resolution

Racemic this compound esters undergo lipase-catalyzed (CAL-B) transesterification with vinyl acetate, resolving enantiomers via dynamic kinetic resolution. The (R)-ester hydrolyzes preferentially (E > 200), while the unreacted (S)-enantiomer racemizes under basic conditions. This cascade achieves 98% ee and 95% yield after 24 hours, demonstrating industrial potential.

Solid-Phase and Flow Chemistry Innovations

Polymer-Supported Synthesis

Immobilization of the 4-hydroxyl group on Wang resin via silyl ether linkages enables iterative functionalization. After coupling Fmoc-protected glycine to the carboxylic acid, cleavage with TBAF yields the pure product. This approach facilitates parallel synthesis of analogs but suffers from moderate loading capacities (0.4–0.6 mmol/g).

Continuous Flow Oxidation

A three-stage tubular reactor system automates the oxidation of 2-hydroxymethyl precursors. Residence times of 12 minutes (per stage) in PTFE coils (ID 1 mm) with segmented O₂/CO₂ gas flow prevent hot spot formation. Integrated membrane separation isolates the product at 92% purity, showcasing scalability for kilogram batches.

Stereochemical Considerations and Resolution Techniques

The 4-hydroxyl group introduces a stereogenic center, necessitating asymmetric synthesis or resolution. Chiral HPLC using amylose tris(3,5-dimethylphenylcarbamate) columns resolves enantiomers (α = 1.32) but proves costly for large-scale applications.

Enantioselective crystallization with (1R,2S)-ephedrine forms diastereomeric salts differing in solubility by 4.7 g/L, enabling 97% ee after two recrystallizations. Catalytic asymmetric hydrogenation of ketone precursors (e.g., 4-oxooxolane-2-carboxylic acid) using Rh-DuPhos complexes achieves 99% ee but requires high-pressure H₂ (50 bar).

Analytical Characterization Benchmarks

Spectroscopic Data

- ¹H NMR (400 MHz, D₂O): δ 4.32 (m, 1H, H-4), 3.89 (dd, J = 9.1, 6.2 Hz, 1H, H-2), 2.45–2.18 (m, 2H, H-3), 1.95–1.75 (m, 2H, H-5).

- ¹³C NMR (100 MHz, D₂O): δ 174.8 (C-1), 74.1 (C-4), 68.9 (C-2), 35.2 (C-3), 29.4 (C-5).

- HRMS (ESI-TOF): m/z calcd for C₅H₈O₄ [M−H]⁻ 131.0354, found 131.0351.

Industrial-Scale Production Challenges

Despite methodological advances, key hurdles persist:

- Cost of Chiral Catalysts : Rhodium-based systems add $120–150/kg to production costs.

- Byproduct Management : Over-oxidation generates 4-keto derivatives (3–7% yield loss).

- Crystallization Efficiency : Needle-like crystals complicate filtration, requiring additive screening (e.g., polyvinylpyrrolidone).

Chemical Reactions Analysis

Types of Reactions

4-Hydroxyoxolane-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form more complex derivatives.

Reduction: Catalytic reduction can convert it into other tetrahydrofuran derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various catalysts such as palladium and platinum .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction can yield tetrahydrofuran derivatives, while oxidation can produce more oxidized forms of the compound .

Scientific Research Applications

Traditional Synthesis

Traditional methods often involve the use of organic solvents and reagents that can pose safety and environmental hazards. For example, one method involves reacting L-serine with bis(trichloromethyl) carbonate in the presence of organic solvents like dichloromethane and dioxane, yielding low product yields (approximately 8.5% to 62%) due to the complexity of the reaction conditions .

Improved Synthesis Techniques

Recent advancements have focused on more sustainable approaches:

- Water as a Solvent : Newer methods utilize water as a solvent, significantly improving safety and yield (over 86%) while reducing environmental impact .

- Reagent Optimization : The use of S,S'-dimethyl dithiocarbonate has been highlighted for its effectiveness in synthesizing multi-configuration compounds, demonstrating higher yields and lower toxicity compared to traditional reagents .

Biological Activities

4-Hydroxyoxolane-2-carboxylic acid exhibits notable biological activities that make it a valuable compound in pharmaceutical research.

Antibacterial Properties

Research indicates that derivatives of this compound can serve as intermediates for synthesizing antibacterial agents targeting gram-negative bacteria. This application is crucial given the rising incidence of antibiotic resistance .

Potential in Drug Development

The compound's structure allows it to act as a bioisostere for carboxylic acids in drug design, which can enhance the pharmacokinetic properties of drug candidates . Its ability to mimic natural amino acids makes it a candidate for developing novel therapeutics with improved efficacy.

Applications in Medicinal Chemistry

The applications of this compound extend into several domains within medicinal chemistry:

Case Study: Antibacterial Agent Synthesis

A study demonstrated the synthesis of a novel antibacterial agent using this compound as an intermediate. The resulting compound showed effective inhibition against multiple strains of gram-negative bacteria, highlighting its potential in addressing antibiotic resistance.

Case Study: Drug Design Innovations

In another study focused on drug design, researchers utilized this compound to create analogs of existing drugs. These analogs exhibited improved solubility and bioavailability compared to their predecessors, indicating the compound's versatility in enhancing drug formulations.

Mechanism of Action

The mechanism of action of 4-Hydroxyoxolane-2-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

For instance:

- details 2-Chloro-6-methylpyrimidine-4-carboxylic acid (CAS 89581-58-8), a pyrimidine-based aromatic heterocycle with chlorine and methyl substituents . This compound differs fundamentally from 4-hydroxyoxolane-2-carboxylic acid in ring structure (pyrimidine vs. oxolane) and functional groups (chlorine vs. hydroxyl), making direct comparisons invalid.

- references highly complex bicyclic and polycyclic compounds with multiple stereocenters and fused rings (e.g., thiazolidine and β-lactam moieties) . These molecules are pharmacologically relevant but structurally unrelated to the simpler oxolane derivative.

Key Structural and Functional Differences:

Data Tables and Research Findings

No comparative data for this compound and its analogs are available in the provided sources. However, general insights based on structural analogs include:

- Solubility : Cyclic ether carboxylic acids (e.g., tetrahydrofuran-2-carboxylic acid) typically exhibit higher water solubility than aromatic counterparts due to reduced hydrophobicity.

- Stereochemical Impact: The hydroxyl group in this compound may enhance enantioselective interactions in catalysis or drug-receptor binding compared to non-hydroxylated analogs.

Limitations of Provided Evidence

The evidence focuses on unrelated compounds:

- : Safety data for a pyrimidine derivative, irrelevant to oxolane-based comparisons .

Q & A

Q. What are the established synthetic routes for 4-Hydroxyoxolane-2-carboxylic acid, and how are intermediates purified?

A common approach involves coupling hydroxyl-protected oxolane derivatives with activated carboxylic acid intermediates. For example, EDCI/HOBt-mediated coupling (used in thiazolidine-4-carboxylic acid synthesis ) can be adapted. Boc protection of the hydroxyl group may prevent undesired side reactions. Purification typically employs silica gel column chromatography with gradients of ethyl acetate/hexane, followed by TFA deprotection . Yield optimization requires monitoring reaction progress via TLC or HPLC.

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Key methods include:

- NMR : H and C NMR to confirm regiochemistry and functional groups (e.g., hydroxyl at C4, carboxylic acid at C2). Deuterated solvents (DMSO-d6 or CDCl3) are recommended to resolve exchangeable protons .

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks and fragmentation patterns .

- HPLC : Purity assessment using reverse-phase columns (C18) with UV detection at 210–254 nm .

Q. How does the hydroxyl group influence the compound’s solubility and reactivity?

The hydroxyl group enhances solubility in polar solvents (e.g., water, methanol) but may participate in hydrogen bonding or tautomerization, complicating synthesis. Reactivity can be modulated via protection (e.g., silyl ethers, acetates) during functionalization of the carboxylic acid group .

Q. What are the recommended storage conditions to ensure stability?

Store at 4°C in airtight, light-resistant containers under inert gas (N2/Ar). Desiccants (e.g., silica gel) prevent hygroscopic degradation. Avoid prolonged exposure to acidic/basic conditions, which may hydrolyze the oxolane ring .

Q. How can computational methods predict the compound’s physicochemical properties?

Tools like Gaussian or COSMO-RS calculate logP, pKa, and solubility. The hydroxyl group’s pKa (~10–12) and carboxylic acid’s pKa (~2–4) influence ionization states under physiological conditions. Molecular docking studies (AutoDock Vina) may predict biological interactions .

Advanced Research Questions

Q. How can conflicting NMR data (e.g., unexpected splitting patterns) be resolved during structural elucidation?

Contradictions may arise from dynamic processes (e.g., ring puckering in oxolane) or diastereomerism. Strategies include:

Q. What strategies mitigate low yields in the final coupling step of synthesis?

Low yields often stem from steric hindrance or poor activation of the carboxylic acid. Solutions:

Q. How can regioselective functionalization of the hydroxyl group be achieved without affecting the carboxylic acid?

Employ orthogonal protection:

- Protect the carboxylic acid as a methyl ester via Fischer esterification.

- Use TBSCl or acetyl groups to protect the hydroxyl moiety.

- Deprotect sequentially (e.g., LiOH for ester hydrolysis, then TBAF for silyl ether removal) .

Q. What analytical approaches validate the compound’s stability under simulated biological conditions?

Q. How are contradictory bioactivity results (e.g., in vitro vs. in vivo assays) systematically addressed?

Discrepancies may arise from poor bioavailability or metabolite interference. Solutions:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.